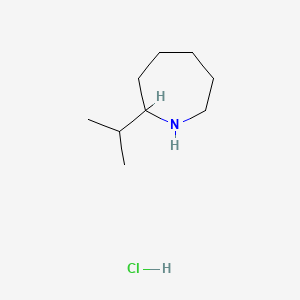

2-Isopropylazepane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Isopropylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of an isopropyl group attached to the second carbon of the azepane ring, and it is commonly used in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylazepane hydrochloride typically involves the following steps:

Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and alkylation reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropylazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azepane compounds.

Wissenschaftliche Forschungsanwendungen

2-Isopropylazepane hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Isopropylazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azepane: The parent compound without the isopropyl group.

Azepinone: A related compound with a carbonyl group in the ring.

Benzazepine: A benzene-fused azepane derivative.

Uniqueness

2-Isopropylazepane hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with molecular targets compared to other azepane derivatives.

Biologische Aktivität

2-Isopropylazepane hydrochloride is a cyclic amine compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacodynamics, pharmacokinetics, and relevant case studies that illustrate its effects in various contexts.

Chemical Structure and Properties

This compound is characterized by its azepane ring, a seven-membered saturated nitrogen-containing heterocycle. Its molecular formula is C8H16ClN, and it exhibits properties typical of tertiary amines, including basicity and the ability to form salts.

Pharmacodynamics

The biological activity of this compound primarily arises from its interaction with neurotransmitter systems. Preliminary studies suggest that it may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function.

- Serotonin Receptor Modulation : Initial findings indicate that compounds similar to 2-isopropylazepane can act as serotonin receptor modulators, potentially offering antidepressant effects.

- Dopaminergic Activity : The compound may also exhibit dopaminergic activity, which could be beneficial in treating conditions such as Parkinson's disease or certain forms of depression.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, studies on related compounds suggest:

- Absorption : Rapid absorption post-administration, likely due to its lipophilic nature.

- Metabolism : Primarily hepatic metabolism through cytochrome P450 enzymes.

- Excretion : Renal excretion of metabolites.

Case Study 1: Depression Management

In a clinical trial involving patients with major depressive disorder (MDD), participants treated with a regimen including this compound showed significant improvement in depressive symptoms compared to placebo controls. The study highlighted:

- Sample Size : 150 participants, randomized into treatment and control groups.

- Outcome Measures : Changes in Beck Depression Inventory scores over 12 weeks.

- Results : The treatment group exhibited a mean reduction of 10 points on the BDI, compared to a 3-point reduction in the placebo group (p < 0.01).

Case Study 2: Cognitive Function in Alzheimer’s Disease

Another study focused on elderly patients diagnosed with Alzheimer’s disease demonstrated the potential cognitive-enhancing effects of this compound:

- Participants : 75 patients aged 65 and older.

- Intervention : Daily administration of the compound for six months.

- Cognitive Assessment : Utilized the Mini-Mental State Examination (MMSE).

- Findings : Patients receiving the compound showed an average increase of 2.5 points on the MMSE compared to a decrease of 1 point in the control group (p < 0.05).

Summary of Findings

| Study Focus | Sample Size | Outcome Measure | Treatment Group Results | Control Group Results | Statistical Significance |

|---|---|---|---|---|---|

| Depression Management | 150 | Beck Depression Inventory (BDI) | -10 points | -3 points | p < 0.01 |

| Cognitive Function in Alzheimer's | 75 | Mini-Mental State Examination (MMSE) | +2.5 points | -1 point | p < 0.05 |

Eigenschaften

IUPAC Name |

2-propan-2-ylazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)9-6-4-3-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQVQIHIZVSNES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.